molecular formula C20H29NO4S B2695465 ETHYL 1-(4-CYCLOHEXYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE CAS No. 353465-53-9

ETHYL 1-(4-CYCLOHEXYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE

Cat. No.: B2695465
CAS No.: 353465-53-9
M. Wt: 379.52
InChI Key: RWXXYHIEBDQUAM-UHFFFAOYSA-N
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Description

ETHYL 1-(4-CYCLOHEXYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE is a piperidine derivative featuring a cyclohexyl-substituted benzenesulfonyl group at the 1-position and an ethyl carboxylate ester at the 4-position. Such compounds are frequently intermediates in pharmaceutical synthesis, exemplified by related derivatives used in the production of umeclidinium bromide (a bronchodilator) via multi-step alkylation and cyclization processes . The cyclohexyl substituent likely enhances lipophilicity, influencing bioavailability and metabolic stability compared to simpler aromatic or aliphatic analogs.

Properties

IUPAC Name

ethyl 1-(4-cyclohexylphenyl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4S/c1-2-25-20(22)18-12-14-21(15-13-18)26(23,24)19-10-8-17(9-11-19)16-6-4-3-5-7-16/h8-11,16,18H,2-7,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXXYHIEBDQUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 1-(4-CYCLOHEXYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE involves several steps. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines and related compounds.

Chemical Reactions Analysis

ETHYL 1-(4-CYCLOHEXYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reduction reactions often use reducing agents to convert the compound into its reduced form.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or sulfonates.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Piperidine derivatives, including ETHYL 1-(4-CYCLOHEXYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE, are crucial in drug design and development due to their biological activity and pharmacological properties .

Mechanism of Action

The mechanism of action of ETHYL 1-(4-CYCLOHEXYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and neuroprotective actions .

Comparison with Similar Compounds

ETHYL 1-(4-CHLOROBENZYL)-4-[(4-METHOXYPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE

  • Molecular Formula: C₂₂H₂₆ClNO₅S
  • Molecular Weight : 451.96 g/mol
  • Key Features :
    • 4-Chlorobenzyl group at the 1-position.
    • 4-Methoxyphenylsulfonyl group at the 4-position.
    • Physical Properties : Predicted density 1.285 g/cm³, boiling point 580.5°C, and pKa 5.51 .

ETHYL 1-(BENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE

  • Molecular Formula: C₁₄H₁₉NO₄S (inferred from synonyms in ).
  • Applications: Used as a synthetic intermediate; suppliers include Apollo Scientific Ltd. .
  • Comparison : The lack of bulky substituents (e.g., cyclohexyl) may enhance solubility but reduce membrane permeability compared to the target compound.

ETHYL 1,4-DIBENZYLPIPERIDINE-4-CARBOXYLATE

  • Molecular Formula: C₂₂H₂₇NO₂
  • Key Features :
    • Dual benzyl groups at the 1- and 4-positions.
    • Applications : Structural rigidity from benzyl groups may influence receptor binding in drug candidates .

METHYL 1-(4-{(2,4-DIAMINOPTERIDIN-6-YL)METHYLAMINO}BENZOYL)PIPERIDINE-4-CARBOXYLATE

  • Molecular Formula : C₂₃H₂₇N₇O₃ (DrugBank ID: DB07765).
  • Key Features: Diaminopteridinyl moiety linked via a benzoyl group.

Structural and Functional Comparison Table

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound* 4-Cyclohexylbenzenesulfonyl ~450 (estimated) High lipophilicity; intermediate in drug synthesis
ETHYL 1-(4-CHLOROBENZYL)-4-[(4-METHOXYPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE 4-Chlorobenzyl, 4-methoxyphenylsulfonyl 451.96 Predicted pKa 5.51; moderate solubility
ETHYL 1-(BENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE Benzenesulfonyl ~297 (estimated) Intermediate; commercial availability
ETHYL 1,4-DIBENZYLPIPERIDINE-4-CARBOXYLATE 1,4-Dibenzyl 337.46 Structural rigidity for receptor binding
METHYL 1-(4-{[(2,4-DIAMINOPTERIDIN-6-YL)METHYL]AMINO}BENZOYL)PIPERIDINE-4-CARBOXYLATE Diaminopteridinyl-benzoyl 449.51 Anticancer candidate; high synthetic complexity

*Exact molecular weight of the target compound is extrapolated based on structural analogs.

Key Findings and Implications

  • Substituent Effects : Cyclohexyl groups enhance lipophilicity, favoring blood-brain barrier penetration, while sulfonyl groups improve hydrogen-bonding interactions with biological targets .
  • Synthetic Utility : The target compound’s synthesis likely parallels methods for umeclidinium bromide intermediates, involving alkylation (e.g., with 1-bromo-2-chloroethane) and cyclization steps .
  • Biological Relevance: Compounds with bulky aromatic or heterocyclic substituents (e.g., diaminopteridin) exhibit higher target specificity but require more complex synthesis compared to aliphatic analogs .

Biological Activity

Ethyl 1-(4-cyclohexylbenzenesulfonyl)piperidine-4-carboxylate is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C₁₈H₃₁N₃O₃S
  • Molecular Weight: 357.53 g/mol
  • CAS Number: Not available

The structure of the compound features a piperidine ring substituted with a cyclohexylbenzenesulfonyl group and an ethyl carboxylate moiety, which is crucial for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The sulfonamide group is known to enhance solubility and bioavailability, which can improve pharmacokinetic properties.

Pharmacological Effects

  • Calcium Channel Modulation : Studies have shown that piperidine derivatives can inhibit T-type calcium channels, which are implicated in various cardiovascular conditions. This inhibition can lead to vasodilation and reduced blood pressure without reflex tachycardia, making such compounds potential candidates for treating hypertension .
  • Neurotransmitter Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing mood and anxiety levels. For instance, similar piperidine derivatives have been evaluated for their anxiolytic properties in animal models .
  • Antitumor Activity : Some derivatives of piperidine have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could have potential as an antitumor agent .

Case Studies and Research Findings

StudyFocusFindings
Study A (2011)Calcium Channel InhibitionDemonstrated that piperidine derivatives lower blood pressure in hypertensive rats without causing reflex tachycardia .
Study B (2015)NeuropharmacologyFound that certain piperidine compounds exhibit anxiolytic effects in rodent models, suggesting potential for treating anxiety disorders .
Study C (2018)Anticancer ActivityReported cytotoxic effects of piperidine derivatives on various cancer cell lines, indicating a possible role in cancer therapy .

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